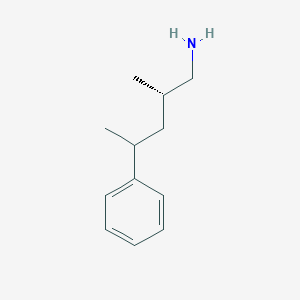

(2S)-2-Methyl-4-phenylpentan-1-amine

Description

(2S)-2-Methyl-4-phenylpentan-1-amine is a chiral primary amine characterized by a pentan-1-amine backbone with a methyl group at the (S)-configured C2 position and a phenyl substituent at C4. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol. The stereochemistry at C2 and the placement of aromatic and aliphatic groups render it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules.

Properties

IUPAC Name |

(2S)-2-methyl-4-phenylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,10-11H,8-9,13H2,1-2H3/t10-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHYVPZGHFXOHC-VUWPPUDQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C1=CC=CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(C)C1=CC=CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-4-phenylpentan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the reductive amination of a ketone precursor with a chiral amine. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-4-phenylpentan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2S)-2-Methyl-4-phenylpentan-1-amine has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-4-phenylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

2,2-Diphenylethan-1-amine

- Molecular Formula : C₁₄H₁₅N

- Molecular Weight : 197.28 g/mol

- Key Features : Two phenyl groups at C2, ethane backbone, primary amine.

- Comparison: Structural Differences: The target compound has a longer pentane chain, a single phenyl group at C4, and a methyl group at C2. Applications: 2,2-Diphenylethan-1-amine is widely used in synthesizing hybrid materials and pharmaceuticals . The target compound’s longer chain and chiral center may improve selectivity in receptor-binding applications.

Table 1: Structural and Functional Comparison

| Feature | (2S)-2-Methyl-4-phenylpentan-1-amine | 2,2-Diphenylethan-1-amine |

|---|---|---|

| Backbone | Pentane | Ethane |

| Substituents | C2-methyl, C4-phenyl | C2,2-diphenyl |

| Molecular Weight | 177.29 g/mol | 197.28 g/mol |

| Stereochemistry | (2S) | None |

| Key Applications | Pharmaceutical intermediates | Drug synthesis, polymers |

N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine

- Molecular Formula: C₂₁H₂₉NO

- Molecular Weight : 311.46 g/mol

- Key Features : N,N-dibenzyl groups, 4-methoxy, 4-methyl substituents.

- Comparison :

- Structural Differences : The target compound lacks N-benzyl and methoxy groups, making it less sterically hindered and more reactive as a primary amine. The methoxy group in the dibenzyl derivative enhances solubility in polar solvents.

- Synthesis : The dibenzyl compound’s synthesis involves KH and methyl iodide (MeI) for alkylation , whereas the target compound may require asymmetric synthesis to achieve the (2S) configuration.

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

- Molecular Formula : C₁₀H₂₀O

- Molecular Weight : 156.27 g/mol

- Key Features: Cyclohexanol backbone, isopropyl and methyl groups, three stereocenters.

- Comparison :

- Functional Group : The target is an amine; this compound is an alcohol. Both exhibit stereochemical specificity, but the menthol derivative’s rigid cyclohexane ring enhances thermal stability.

- Applications : Used in perfumes due to its minty odor . The target’s amine group could enable salt formation for improved bioavailability in pharmaceuticals.

Table 3: Stereochemical and Application Contrast

| Parameter | This compound | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol |

|---|---|---|

| Functional Group | Amine | Alcohol |

| Stereocenters | 1 (C2) | 3 (C1, C2, C5) |

| Key Property | Basicity | Odor profile (minty, fresh) |

| Industrial Use | Drug intermediates | Cosmetics, flavoring |

Complex Amide Derivatives ()

- Example Compound: (S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate

- Key Features : Multiple aromatic rings, amide bonds, methoxy groups.

- Comparison: Complexity: The target compound is simpler, lacking amide or ester functionalities. This simplicity may favor its use in large-scale synthesis.

Research Findings and Implications

- Stereochemical Influence : The (2S) configuration of the target compound may enhance enantioselectivity in catalytic reactions or receptor binding, analogous to menthol’s stereospecific odor .

- Synthetic Feasibility : Methods from (e.g., KH-mediated alkylation) could be adapted for N-alkylation of the target compound.

- Stability : Unlike menthol derivatives, primary amines like the target compound are prone to oxidation, necessitating protective strategies during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.